asperpyrone C

Description

Properties

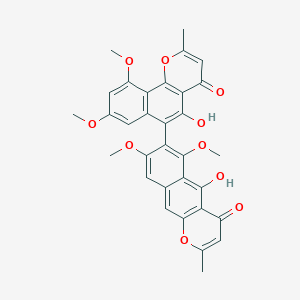

Molecular Formula |

C32H26O10 |

|---|---|

Molecular Weight |

570.5 g/mol |

IUPAC Name |

5-hydroxy-7-(5-hydroxy-8,10-dimethoxy-2-methyl-4-oxobenzo[h]chromen-6-yl)-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one |

InChI |

InChI=1S/C32H26O10/c1-13-7-18(33)26-22(41-13)10-15-9-20(38-4)28(31(40-6)23(15)29(26)35)25-17-11-16(37-3)12-21(39-5)24(17)32-27(30(25)36)19(34)8-14(2)42-32/h7-12,35-36H,1-6H3 |

InChI Key |

YVLPJBAIVAPEFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C(C5=C(C6=C4C=C(C=C6OC)OC)OC(=CC5=O)C)O)OC |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Asperpyrone C has been identified as a promising antimicrobial agent. Research indicates that it exhibits significant antibacterial activity against various drug-resistant pathogens. In a study examining multiple fungal metabolites, this compound was noted for its inhibitory effects against Escherichia coli , Pseudomonas aeruginosa , and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for these bacteria were found to be in the micromolar range, suggesting its potential as a new antibiotic candidate .

Comparative Antibacterial Activity

| Compound | MIC against E. coli (μg/mL) | MIC against P. aeruginosa (μg/mL) | MIC against MRSA (μg/mL) |

|---|---|---|---|

| This compound | 4.26 | 17.04 | 4.26 |

| Fonsecinone A | 4.26 | 17.04 | 4.26 |

| Aurasperone A | 100 | 100 | 100 |

The data indicates that while this compound shows efficacy, it ranks lower than some of its structural analogs like Fonsecinone A .

Diagnostic Biomarker Potential

Recent studies have also explored the potential of this compound as a diagnostic biomarker for pulmonary aspergillosis (PA). Metabolomic profiling using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC/ESI-HRMS) revealed that this compound was present in over 80% of cases diagnosed with PA, distinguishing it from other respiratory conditions . This suggests that this compound could serve as a valuable tool in clinical diagnostics.

Detection Rates in Patient Samples

| Condition | Positive Detection Rate (%) |

|---|---|

| Pulmonary Aspergillosis | >80 |

| Pneumonia | <10 |

| Chronic Respiratory Infection | <10 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory activity through cyclooxygenase-2 (COX-2) inhibition. In vitro studies have shown that certain derivatives of naphtho-γ-pyrones, including this compound, exhibit significant COX-2 inhibitory activities with IC50 values indicating their potential use in treating inflammatory conditions .

COX-2 Inhibition Activity

| Compound | IC50 (μM) |

|---|---|

| Aurasperone F | 11.1 |

| Aurasperone C | 4.2 |

| Asperpyrone A | 6.4 |

These findings suggest that this compound and its derivatives could be further investigated for their therapeutic potential in managing inflammation-related diseases.

Preparation Methods

Fungal Strain Selection and Culture Conditions

Asperpyrone C is biosynthesized by Aspergillus niger, a filamentous fungus widely studied for its secondary metabolites. Strain optimization is critical for yield enhancement. For instance, the strain Aspergillus niger SCSIO Jcsw6F30, isolated from marine algae, demonstrated efficient production of asperpyrone-type compounds under specific fermentation conditions.

Medium Composition :

-

Seed Medium : Maltose (6.25 g/L), malt extract (6.25 g/L), yeast extract (1 g/L), peptone (6.25 g/L), and (1.25 g/L) at pH 7.0.

-

Production Medium : Identical to seed medium, incubated statically at 28°C for 7 days.

Critical Parameters :

Biosynthetic Pathway

This compound is a bis-naphtho-γ-pyrone (BNP), formed via dimerization of monomeric naphthopyrone units. The biosynthetic route involves:

-

Polyketide Synthesis : Acetate-malonate pathways generate naphtho-γ-pyrone monomers.

-

Oxidative Dimerization : Laccase or peroxidase enzymes catalyze C–C coupling between monomers, forming the linear-angular structure characteristic of this compound.

Extraction and Isolation Protocols

Broth Extraction

Post-fermentation, this compound is extracted from the broth using organic solvents:

Chromatographic Purification

Primary Separation :

-

Silica Gel Column Chromatography (CC) : The crude extract is fractionated using a gradient of petroleum ether:EtOAc (50:0 → 0:1). This compound elutes in mid-polarity fractions (e.g., 5:1 to 1:1).

Secondary Purification :

-

Semi-Preparative HPLC :

Analytical Characterization

Spectroscopic Identification

Purity Assessment

Synthetic Approaches (Hypothetical Routes)

While no direct chemical synthesis of this compound has been reported, analogous BNPs like aurasperones provide insights into potential strategies:

Monomer Preparation

Oxidative Dimerization

-

Enzymatic Coupling : Recombinant laccases (e.g., from Trametes versicolor) mediate regioselective C–C bond formation.

-

Chemical Oxidants : Mn(OAc)₃ or FeCl₃ in dichloromethane at 0°C, though yields are suboptimal.

Yield Optimization and Challenges

Fermentation Enhancements

Q & A

Q. How is asperpyrone C structurally characterized, and what analytical techniques are critical for confirming its molecular identity?

this compound is a dimeric naphtho-γ-pyrone isolated from fungal sources. Structural elucidation relies on ¹H-NMR, ¹³C-NMR, and ESI-MS (e.g., ¹H-NMR peaks at δ 6.06 (d, J=2.2 Hz) and ESI-MS m/z 571.15 [M+H]⁺). Key spectral features include methyl singlet signals (e.g., δ 2.12, 3.46) and aromatic protons indicative of its dimeric framework . For validation, compare spectral data with synthesized analogs or computational predictions (e.g., DFT-based NMR simulations).

Q. What methodologies are recommended for isolating this compound from fungal extracts?

Isolation involves solvent partitioning (e.g., EtOAc extraction) followed by chromatographic techniques :

- Silica gel column chromatography with gradient elution (e.g., n-hexane:CHCl₃:MeOH) .

- Semi-preparative HPLC for final purification, monitoring UV absorption at λ~278 nm . Post-isolation, confirm purity via HPLC-DAD or TLC, and verify bioactivity in parallel to avoid degradation artifacts.

Q. What preliminary bioactivity screens are used to assess this compound’s pharmacological potential?

Initial screens focus on cytotoxicity (e.g., MTT assays against cancer cell lines like HeLa or MCF-7) and enzyme inhibition (e.g., COX-2 or Aβ aggregation assays at ~10–30 µM concentrations). Note that bioactivity may vary with stereochemistry; use CD spectroscopy to correlate absolute configuration (e.g., ∆ε values) with activity trends .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s bioactivity across studies?

Contradictions often arise from source variability (e.g., fungal strain differences) or assay conditions (e.g., solvent/DMSO concentration). Mitigate by:

Q. What experimental designs are optimal for studying this compound’s mechanism of action in osteoclastogenesis?

To investigate NFATc1 inhibition (a key pathway in osteoclast formation):

Q. How can researchers optimize this compound’s total synthesis for structure-activity relationship (SAR) studies?

A retrosynthetic approach involves:

Q. What challenges arise in replicating this compound’s in vivo efficacy, and how can they be addressed?

Key challenges include low bioavailability and rapid metabolism . Strategies:

Q. What advanced statistical methods are recommended for analyzing this compound’s synergistic effects with other fungal metabolites?

Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy in cytotoxicity assays . For omics data (e.g., transcriptomics), apply pathway enrichment analysis (KEGG/GO) and network pharmacology to identify multi-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.